Product packaging for Dodecylamine Hydroiodide(Cat. No.:CAS No. 34099-97-3)

Dodecylamine Hydroiodide

Cat. No.: B1497026
CAS No.: 34099-97-3
M. Wt: 313.26 g/mol
InChI Key: PXWSKGXEHZHFJA-UHFFFAOYSA-N
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Description

Contextualization within Organic-Inorganic Hybrid Materials Science

Organic-inorganic hybrid materials are composites that integrate organic and inorganic components at the molecular or nanometer scale, often resulting in synergistic properties that surpass the sum of the individual parts. mdpi.com The introduction of organic functionalities into inorganic frameworks can enhance flexibility, hydrophobicity, and provide sites for further functionalization. rsc.org

Dodecylamine (B51217) Hydroiodide finds a critical role in the development of hybrid perovskite materials, particularly for applications in photovoltaics. greyhoundchrom.com Perovskite solar cells, which utilize organic-inorganic perovskites like methylammonium (B1206745) lead iodide as a light-absorbing layer, are a major focus of renewable energy research. greyhoundchrom.comrsc.org DAHI is employed as an additive or a surface treatment agent in the fabrication of these perovskites. greatcellsolarmaterials.comacs.orgnih.gov Its incorporation allows for the formation of two-dimensional (2D) or mixed-dimensional (2D/3D) perovskite structures. nih.govbohrium.com In these structures, the bulky dodecylammonium cations act as spacers between inorganic lead iodide layers, creating a layered architecture that offers distinct electronic and physical properties compared to conventional three-dimensional (3D) perovskites. rsc.org

Significance in Interfacial Chemistry and Materials Engineering

When applied to the surface of a 3D perovskite film, DAHI serves multiple functions:

Surface Passivation: It effectively reduces structural defects on the perovskite surface, which are notorious for acting as traps for charge carriers and facilitating material degradation. acs.orgnih.govnih.gov

Hydrophobicity Enhancement: The long dodecyl chains of DAHI form a hydrophobic layer that repels moisture, significantly improving the material's resistance to humidity—a major challenge for the long-term stability of perovskite solar cells. acs.orgnih.govaip.org

Research has demonstrated these effects through various measurements. For instance, the application of a thin DAHI layer changes the perovskite surface from hydrophilic to hydrophobic, as confirmed by water contact angle measurements. acs.orgnih.gov This modification leads to enhanced and prolonged fluorescence intensity, indicating a dramatic reduction in structural defects. acs.orgnih.gov

Scope of Current Academic Investigations and Research Trajectories

Current research on Dodecylamine Hydroiodide is heavily concentrated on optimizing its use in perovskite solar cells to address the critical challenges of efficiency and long-term stability. rsc.orgnih.gov One of the most promising research trajectories is the engineering of 2D/3D perovskite heterojunctions. acs.orgnih.gov This approach aims to combine the excellent light-absorbing properties of 3D perovskites with the superior moisture resistance of 2D perovskites formed using long-chain amines like DAHI. rsc.orgbohrium.com

Academic investigations are systematically exploring how the length of the alkyl chain in alkylammonium halides (e.g., comparing butyl-, octyl-, and dodecylammonium iodide) affects device performance. bohrium.com Studies show that as the alkyl chain length increases, the electron-blocking ability and humidity resistance are significantly enhanced. bohrium.com This research seeks to find the optimal chain length that balances high power conversion efficiency with maximum stability against environmental stressors like heat and humidity. rsc.orgbohrium.com Furthermore, the use of DAHI in combination with other additives is being explored to passivate a wider range of defects and further suppress non-radiative recombination in perovskite films. aip.orgunc.edu

Data Tables

Table 1: Chemical Properties of this compound

PropertyValueSource(s)
IUPAC Name dodecan-1-amine;hydroiodide nih.gov
Synonyms Dodecylammonium iodide (DAI), Laurylamine Hydroiodide nih.govtcichemicals.com
CAS Number 34099-97-3 greatcellsolarmaterials.comnih.gov
Molecular Formula C₁₂H₂₈IN greatcellsolarmaterials.comnih.gov
Molar Mass 313.26 g/mol greatcellsolarmaterials.comnih.gov

Table 2: Illustrative Impact of Alkylamine Hydroiodide Surface Modification on Perovskite Films

ParameterBefore Modification (Control)After ModificationImprovement NotedSource(s)
Surface Property HydrophilicHydrophobicIncreased resistance to humidity acs.orgnih.gov
Structural Defects Higher concentrationDramatically reducedEnhanced fluorescence intensity and lifetime acs.orgnih.gov
Charge Carrier Collection Less efficientMore efficientImproved compatibility with hole transport layer acs.orgnih.govrsc.org
Device Stability Limited humidity resistanceSignificantly improvedSlower degradation in humid conditions acs.orgnih.govaip.org
Power Conversion Efficiency (PCE) LowerPromoted/IncreasedEnhanced overall solar cell performance acs.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H28IN B1497026 Dodecylamine Hydroiodide CAS No. 34099-97-3

Properties

IUPAC Name

dodecan-1-amine;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27N.HI/c1-2-3-4-5-6-7-8-9-10-11-12-13;/h2-13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXWSKGXEHZHFJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCN.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34099-97-3
Record name Dodecylamine Hydroiodide
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Synthetic Methodologies and Precursor Chemistry

Routes for Dodecylamine (B51217) Hydroiodide Preparation

The primary and most straightforward method for the preparation of dodecylamine hydroiodide is through the direct acid-base neutralization reaction between dodecylamine (also known as laurylamine) and hydroiodic acid. This reaction is typically exothermic and proceeds with a high yield.

The synthesis involves dissolving dodecylamine in a suitable organic solvent, followed by the careful, often dropwise, addition of a stoichiometric amount of hydroiodic acid. The choice of solvent is crucial and can influence the ease of product isolation and purification. Common solvents for this type of reaction include ethanol, isopropanol, or diethyl ether. The reaction can be represented by the following equation:

CH₃(CH₂)₁₁NH₂ + HI → [CH₃(CH₂)₁₁NH₃]⁺I⁻

Upon mixing the reactants, the this compound salt typically precipitates out of the solution, especially if a non-polar solvent is used. The resulting solid can then be isolated by filtration, washed with a cold solvent to remove any unreacted starting materials, and dried under vacuum. The progress and completion of this exothermic reaction can often be monitored by observing the temperature of the reaction mixture. researchgate.net

Alternative approaches, while less common for this specific compound, could involve an ion exchange reaction from another dodecylammonium salt, such as the hydrochloride or hydrobromide, though this is generally a less direct route.

Synthesis of Related Alkylammonium Halide Analogs for Comparative Studies

To understand the structure-property relationships and to tailor the characteristics of materials incorporating this compound, the synthesis of related alkylammonium halide analogs with varying alkyl chain lengths is essential. These comparative studies often involve the preparation of compounds such as butylammonium iodide and octylammonium iodide.

The synthetic methodology for these analogs is analogous to that of this compound, involving the reaction of the corresponding primary amine with hydroiodic acid. For instance, butylammonium iodide is synthesized by reacting butylamine with hydroiodic acid, and octylammonium iodide is prepared from octylamine and hydroiodic acid. greatcellsolarmaterials.com

The synthesis of these analogs allows researchers to systematically investigate the influence of the alkyl chain length on various properties, such as solubility, thermal stability, and its role as an organic spacer in hybrid materials like perovskites. greatcellsolarmaterials.com

Control over Stoichiometry, Purity, and Crystallinity for Research Applications

For high-technology applications, such as in the fabrication of perovskite solar cells, the precise control over the stoichiometry, purity, and crystallinity of this compound is of paramount importance. chemborun.comgreatcellsolarmaterials.com

Stoichiometry Control: Achieving the correct 1:1 stoichiometry between the amine and the acid is critical. This is typically controlled by the precise measurement and addition of the reactants. The use of a slight excess of the volatile hydroiodic acid can be employed, with the excess being removed during the drying process. However, for precise applications, equimolar amounts are carefully reacted.

Purity: The purity of this compound is a key factor influencing its performance in sensitive applications. High-purity starting materials (>98%) are essential. The primary method for the purification of the synthesized salt is recrystallization . This technique involves dissolving the crude product in a minimum amount of a suitable hot solvent or solvent mixture and then allowing the solution to cool slowly. As the solution cools, the solubility of the this compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for recrystallizing ammonium (B1175870) salts include alcohols (like ethanol or isopropanol) or mixtures of a polar solvent with a less polar anti-solvent.

The purity of the final product is typically assessed using various analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and assess the purity of the compound. The ¹H NMR spectrum of this compound would be expected to show characteristic signals for the protons of the alkyl chain and the ammonium headgroup. The absence of signals corresponding to impurities is a key indicator of high purity.

Melting Point Analysis: A sharp and well-defined melting point is indicative of a pure crystalline compound. Impurities typically lead to a broadening and depression of the melting point range.

Elemental Analysis: This technique provides the percentage composition of elements (carbon, hydrogen, nitrogen, and iodine) in the sample, which can be compared with the theoretical values to confirm the empirical formula and purity.

Crystallinity: The crystallinity of this compound can significantly impact its properties and its interaction with other materials in a composite. The formation of well-defined, highly ordered crystals is often desirable. The crystallinity can be influenced by the purification method, particularly the rate of cooling during recrystallization. Slow cooling generally promotes the growth of larger and more ordered crystals. The crystalline structure and quality can be characterized by techniques such as X-ray Diffraction (XRD).

Structural Elucidation and Morphological Analysis

Crystal Structure Determination via X-ray Diffraction

X-ray diffraction (XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For long-chain n-alkylammonium halides, XRD studies provide critical insights into the packing of the aliphatic chains and the organization of the polar head groups.

Detailed single-crystal X-ray diffraction data specifying the precise unit cell parameters and space group for Dodecylamine (B51217) Hydroiodide (C12H25NH3+I−) is not extensively reported in publicly accessible crystallographic databases. However, the structural characteristics can be inferred from studies on homologous n-alkylammonium halides. These compounds typically crystallize in layered perovskite-like structures or bilayer arrangements.

The crystal packing is a result of the amphiphilic nature of the molecule, where the charged ammonium (B1175870) head groups (–NH3+) and iodide ions (I−) form dense, polar layers, stabilized by ionic and hydrogen bonds. The nonpolar dodecyl chains extend away from these layers and pack together, stabilized by van der Waals interactions. For related long-chain alkylammonium halides, both monoclinic and orthorhombic space groups are common, with the specific symmetry depending on the chain length, the halide ion, and the crystallization conditions. The unit cell dimensions are significantly influenced by the length of the alkyl chain, with one cell axis (typically the c-axis) elongating predictably with each additional methylene (B1212753) group.

Table 1: General Crystallographic Characteristics of n-Alkylammonium Halides

Property Description Influencing Factors
Crystal System Typically Monoclinic or Orthorhombic Alkyl chain length, halide size, temperature, presence of polymorphs
Layering Formation of distinct polar and nonpolar layers Amphiphilic nature of the molecule
Chain Packing Chains are often tilted with respect to the layer normal Optimization of van der Waals interactions

| Unit Cell Volume | Increases with the length of the alkyl chain | Addition of –CH2– groups |

The crystal structure of Dodecylamine Hydroiodide is significantly stabilized by a network of intermolecular interactions. The primary interactions are the hydrogen bonds between the ammonium head group and the iodide anions, supplemented by extensive van der Waals forces among the alkyl chains.

Table 2: Key Intermolecular Interactions in this compound

Interaction Type Participating Groups Nature of Interaction Relative Strength
Hydrogen Bonding Ammonium (N–H) and Iodide (I) Electrostatic, directional Strong
Ionic Interaction Dodecylammonium (R–NH3+) and Iodide (I−) Electrostatic, non-directional Strong

| Van der Waals Forces | Methylene groups (–CH2–) of adjacent alkyl chains | Dispersion forces | Weak (but cumulatively significant) |

Investigation of Solid-Solid Phase Transitions and Polymorphism

Long-chain n-alkylammonium halides are known to exhibit rich polymorphic behavior and undergo one or more solid-solid phase transitions at temperatures below their melting point. slideserve.com These transitions involve changes in the crystal structure, molecular packing, and dynamics of the alkyl chains.

For this compound and its analogues, these phase transitions are typically associated with changes in the conformational order of the hydrocarbon chains and the rotational motion of the head groups. acs.org At low temperatures, the alkyl chains are generally in a fully extended, all-trans conformation and are well-ordered. As the temperature increases, the chains can gain sufficient thermal energy to introduce conformational defects (gauche conformations) and undergo rotational or librational motions, leading to a more disordered, liquid-crystal-like state within the solid lattice. This "chain melting" transition is a characteristic feature of long-chain alkylammonium salts. acs.org Differential scanning calorimetry (DSC) and temperature-dependent XRD are common techniques used to identify and characterize these transitions. Studies on similar compounds show that the number of transitions and their corresponding temperatures are sensitive to both the length of the alkyl chain and the identity of the halide counter-ion. doi.org

Self-Assembly Phenomena of this compound and Related Amines

In solution and at interfaces, the amphiphilic nature of this compound drives its self-assembly into a variety of ordered supramolecular structures. This behavior is fundamental to its application as a surfactant and surface modifier.

At an interface, such as the air-water or a solid-liquid interface, dodecylammonium ions readily adsorb to form organized molecular films. At low surface concentrations, the molecules may lie flat on the surface. As the concentration increases, they orient themselves with the polar –NH3+ head group interacting with the polar phase (e.g., water or a hydrophilic solid surface) and the hydrophobic dodecyl tail extending into the nonpolar phase (e.g., air or an oil).

This process can lead to the formation of a densely packed monolayer . For instance, dodecylamine has been shown to form a monolayer film on carbon steel surfaces, providing a protective barrier. worldscientific.com If the system allows, such as in the case of two aqueous droplets in an oil phase containing the surfactant, a bilayer can form where two monolayers align tail-to-tail. nih.govnih.gov This bilayer structure is analogous to the lipid bilayers found in biological membranes. The stability and packing of these films are governed by the balance of head group repulsion, tail group van der Waals attraction, and interactions with the substrate.

In aqueous solutions, once the concentration of this compound surpasses a certain threshold known as the critical micelle concentration (CMC), the molecules spontaneously aggregate to form micelles . nih.gov In a typical spherical micelle, the dodecylammonium ions arrange themselves with their hydrophobic tails sequestered in the core of the aggregate, away from the water, while the hydrophilic ammonium head groups form the outer surface, interacting with the surrounding aqueous environment.

At solid-liquid interfaces, a related phenomenon called hemimicelle formation occurs. When dodecylammonium ions adsorb onto a charged surface (like silica (B1680970) or quartz), they initially form a monolayer. As the surface concentration increases, the adsorbed ions can begin to associate through their alkyl tails, forming two-dimensional aggregates on the surface. These aggregates are known as hemimicelles, and their formation can dramatically alter the properties of the surface, such as its wettability. scilit.com The formation of both micelles and hemimicelles is an entropically driven process, aimed at minimizing the unfavorable contact between the hydrophobic alkyl chains and water.

Table 3: Self-Assembled Structures of this compound

Structure Description Location of Formation Driving Force
Monolayer A single layer of oriented molecules Air-water, solid-liquid, or liquid-liquid interfaces Minimization of interfacial energy
Bilayer Two monolayers arranged tail-to-tail Between two aqueous phases in a nonpolar medium Hydrophobic effect
Micelle Spherical or cylindrical aggregates in solution In bulk aqueous solution above the CMC Sequestration of hydrophobic tails from water

| Hemimicelle | Aggregates of adsorbed molecules on a surface | Solid-liquid interfaces | Van der Waals attraction between adsorbed alkyl chains |

Nanotubular Self-Assembly Architectures

The self-assembly of dodecylamine and its derivatives into nanotubular structures is a phenomenon influenced by a variety of factors, including the presence of co-solvents, inorganic precursors, and the specific nature of the counter-ion. While direct and extensive research focusing solely on the nanotubular self-assembly of pure this compound is not widely documented, valuable insights can be drawn from studies on similar systems involving n-dodecylamine and the influence of halide anions.

Research has demonstrated the formation of self-assembled nanotubular structures in mixtures containing n-dodecylamine, tetraethoxysilane (TEOS), water, and acetonitrile. A crucial observation from these studies is the significant influence of halide anions on the formation and stability of these nanotubular domains. This suggests that the iodide ion in this compound could play a pivotal role in directing the self-assembly process towards a tubular morphology. The presence of the halide is thought to modulate the packing of the surfactant molecules, thereby favoring the curvature required for nanotube formation.

The interplay between the organic amine and inorganic components can lead to the development of hybrid organic-inorganic nanotubes. The dodecylamine component acts as a structure-directing agent, organizing around the condensing inorganic species to form the tubular framework. The specific dimensions and wall thickness of such nanotubes would be dependent on the reaction conditions and the stoichiometry of the components.

Further research into the precise conditions under which this compound self-assembles into nanotubes is warranted. However, based on the established principles of surfactant self-assembly and the known effects of halide anions, it is scientifically plausible that this compound can form or be a key component in the formation of nanotubular architectures.

Table 1: Factors Influencing Nanotubular Self-Assembly of Alkylamines

FactorDescription of Influence
Halide Anions The presence and type of halide anion can significantly affect the packing parameter of the surfactant, influencing the curvature of the resulting aggregate and promoting the formation of nanotubes.
Co-solvents The choice of co-solvent (e.g., acetonitrile) can alter the solubility of the amphiphile and influence the critical packing parameter, thereby directing the self-assembly towards specific morphologies.
Inorganic Precursors In composite systems, inorganic precursors (e.g., TEOS) can co-assemble with the amine, with the amine acting as a template for the formation of inorganic or hybrid nanotubes.
Concentration The concentration of the amphiphile in the solution is a critical parameter that governs the transition between different self-assembled structures (e.g., micelles, vesicles, nanotubes).

Lamellar Mesostructure Development and Templating

Dodecylamine and its salts, including this compound, are well-regarded as effective templating agents in the synthesis of mesoporous materials. Their amphiphilic character allows them to form organized liquid crystalline phases, such as lamellar structures, which can serve as templates for the formation of ordered inorganic materials, most notably mesoporous silica.

In a typical synthesis, the dodecylammonium cations and iodide anions would arrange themselves into bilayers, forming a lamellar mesophase. These organic layers act as a template around which inorganic precursors, such as silicate (B1173343) species from the hydrolysis of TEOS, can polymerize. The electrostatic interactions between the cationic headgroups of the dodecylammonium ions and the anionic silicate species are a key driving force for this co-assembly process.

After the inorganic framework has been formed around the organic template, the this compound can be removed through processes such as calcination or solvent extraction. This leaves behind a porous inorganic structure with a regular arrangement of channels or layers that reflects the structure of the original lamellar template. The resulting mesoporous material possesses a high surface area and a narrow pore size distribution, making it suitable for a variety of applications, including catalysis, separation, and drug delivery.

Studies on dodecylamine-templated hexagonal mesoporous silica (HMS) have demonstrated the efficacy of this amine in creating materials with high surface areas and uniform pore sizes. For instance, HMS prepared using dodecylamine as a template has been reported to have a BET surface area of 974 m²/g and an average pore size of 2.6 nm nih.gov. While this example uses dodecylamine, the principles of templating are directly applicable to its hydroiodide salt, where the fundamental amphiphilic nature of the dodecylammonium cation is the key structure-directing feature. The presence of the iodide counter-ion may influence the specific packing and dimensions of the lamellar phase, potentially allowing for fine-tuning of the final mesoporous structure.

Table 2: Properties of Dodecylamine-Templated Mesoporous Silica

PropertyValueReference
BET Surface Area974 m²/g nih.gov
Average Pore Size2.6 nm nih.gov

The development of these lamellar mesostructures is a clear example of the utility of this compound as a building block in the bottom-up fabrication of advanced functional materials. The ability to control the structure at the nanoscale through the self-assembly of this compound opens up numerous possibilities for the design of materials with tailored properties.

Interfacial and Surface Science Investigations

Adsorption Mechanisms on Diverse Substrates

The efficacy of dodecylamine (B51217) hydroiodide as a surface modifier stems from its ability to adsorb onto various surfaces through a combination of physical and chemical interactions. The primary driving forces for adsorption include electrostatic interactions, hydrogen bonding, and hydrophobic effects.

Interaction with Metal Halide Perovskite Surfaces

Dodecylamine hydroiodide has been investigated as a surface modification agent for metal halide perovskite materials, which are prominent in the field of photovoltaics. The adsorption of a thin layer of this compound onto the surface of perovskite films, such as methylamine (B109427) lead halide perovskites, has been shown to reduce the number of structural defects. nih.gov This interaction is crucial for improving the performance and stability of perovskite solar cells. The aliphatic amine hydroiodide layer serves multiple functions, including enhancing humidity stability and improving the compatibility between the perovskite and the hole transfer layer. nih.gov

The adsorption mechanism involves the interaction of the dodecylammonium cation with the perovskite surface, which can passivate surface defects and alter the surface energy. This modification leads to a more efficient collection of charge carriers from the perovskite layer, ultimately boosting the photoelectron conversion efficiency of the solar cells. nih.gov

Adsorption on Mineral Surfaces (e.g., Quartz, Gypsum, Hematite (B75146), Muscovite (B576469), Sphalerite)

This compound and its related amine salts are extensively studied in the field of mineral processing as flotation collectors. The adsorption of these molecules onto mineral surfaces is a key step in separating valuable minerals from gangue.

On quartz (silica), the primary adsorption mechanism is electrostatic attraction. The quartz surface is typically negatively charged in aqueous solutions, attracting the positively charged dodecylammonium cations (RNH3+). researchgate.net This electrostatic interaction is a dominant force in the adsorption process.

For gypsum (calcium sulfate (B86663) dihydrate), the adsorption of dodecylamine is influenced by the surface charge. Under acidic conditions, where dodecylamine exists predominantly in its ionic form, it readily adsorbs onto the negatively charged gypsum surface. mdpi.com This leads to a significant increase in the hydrophobicity of the gypsum particles. The adsorption is primarily driven by strong electrostatic interactions between the dodecylammonium cation and the sulfate groups on the gypsum surface. mdpi.com

The interaction with hematite is also pH-dependent. In acidic environments, the hematite surface is negatively charged, facilitating the electrostatic adsorption of dodecylammonium ions. researchgate.net However, as the pH increases towards alkaline conditions, dodecylamine transitions to its molecular form (RNH2), which has lower solubility and reduced collecting ability for hematite. researchgate.net

With muscovite , a type of mica, the adsorption of dodecylamine is also strongly influenced by pH. At a pH of 10, dodecylamine cations play a dominant role, forming a compact hydrophobic monolayer on the muscovite surface through electrostatic interactions and hydrophobic forces. nih.gov At lower pH values (e.g., pH 3), a hemi-micelle aggregated structure is formed, while at higher pH (e.g., pH 12), neutral dodecylamine molecules adsorb irregularly. nih.gov

The adsorption on sphalerite (zinc sulfide) involves both physical and chemical interactions. Dodecylammonium ions can chemisorb onto the sphalerite surface through the interaction between the nitrogen atom and the zinc sulfide. researchgate.net Additionally, molecular dodecylamine can adsorb via hydrogen bonding. researchgate.net In alkaline conditions, the formation of dodecylamine colloidal precipitates can also influence adsorption, with positively charged precipitates electrostatically adsorbing onto the negatively charged sphalerite surface. researchgate.net

Interactions with Graphene Oxide and Carbon Steel Surfaces

The interaction of dodecylamine with graphene oxide is characterized by electrostatic interactions and hydrogen bonding. The oxygen-containing functional groups on the graphene oxide surface provide sites for these interactions with the dodecylammonium cations.

In the context of carbon steel , dodecylamine acts as a corrosion inhibitor by adsorbing onto the metal surface. This adsorption forms a protective monolayer film that acts as a geometric barrier, shielding the steel from the corrosive environment. researchgate.net The primary interaction is the spontaneous adsorption of the polar amine group (-NH2) onto the carbon steel surface. researchgate.net

Role of Solution Chemistry (pH, Ionic Strength) on Adsorption Behavior

The solution chemistry, particularly pH and ionic strength, plays a critical role in the adsorption of this compound.

The pH of the solution dictates the speciation of dodecylamine. In acidic to neutral solutions, it exists predominantly as the dodecylammonium cation (RNH3+), which is highly surface-active. journalssystem.com As the pH increases above its pKa (around 10.6), the neutral molecular form (RNH2) becomes more prevalent, which has lower solubility and can precipitate out of solution. journalssystem.com The adsorption on many mineral surfaces is maximized at pH values where the cationic form is dominant and the mineral surface carries an opposite charge. For instance, the flotation recovery of quartz using dodecylamine is highest around a pH of 10.1. nih.gov

While the effect of ionic strength is less documented specifically for this compound across all the mentioned substrates, it is a known factor that can influence the adsorption of ionic surfactants. Changes in ionic strength can affect the thickness of the electrical double layer at the solid-liquid interface, thereby influencing electrostatic interactions. For other ionic surfactants, it has been shown that ionic strength can impact the adsorption density on mineral surfaces. nih.gov

Modification of Surface Characteristics and Properties

The adsorption of this compound onto a substrate can significantly alter its surface characteristics, most notably its hydrophobicity and wettability.

Hydrophobicity and Wettability Control of Modified Surfaces

A primary consequence of this compound adsorption is the increased hydrophobicity of the treated surface. The long dodecyl hydrocarbon chain of the molecule is nonpolar and repels water. When this compound adsorbs with its polar head group attached to the surface, the nonpolar tails are oriented away from the surface, creating a hydrophobic layer.

This change in hydrophobicity is quantifiable through contact angle measurements. For example, treating a hydrophilic perovskite surface with this compound can significantly increase the water contact angle, indicating a transition to a hydrophobic surface. nih.gov Similarly, the contact angle of gypsum increases substantially after treatment with dodecylamine, making it more amenable to flotation. mdpi.com

The ability to control the wettability of surfaces is crucial for a variety of applications. In mineral flotation, rendering specific minerals hydrophobic allows them to attach to air bubbles and be separated. In perovskite solar cells, a hydrophobic surface enhances stability by repelling moisture. nih.gov The corrosion protection of carbon steel is also enhanced by the formation of a hydrophobic barrier film. researchgate.net

Interactive Data Tables

Table 1: Effect of Dodecylamine Treatment on the Wettability of Various Substrates This table summarizes the change in water contact angle on different surfaces after treatment with dodecylamine or its salts, demonstrating the modification of surface hydrophobicity.

SubstrateInitial Contact Angle (°)Contact Angle after Dodecylamine Treatment (°)Reference
Perovskite (CH3NH3PbIxCl3-x)HydrophilicSignificantly Increased (Hydrophobic) nih.gov
Gypsum34.7062.97 (at pH 2.0) mdpi.com
Quartz42.9863.15 (at pH 10) mdpi.com

Table 2: Influence of pH on the Flotation Recovery of Minerals using Dodecylamine This table illustrates the pH-dependent efficiency of dodecylamine as a flotation collector for different minerals.

MineralpHFlotation Recovery (%)Dodecylamine ConcentrationReference
Quartz3.076.968 x 10⁻⁴ mol/L nih.gov
Quartz10.193.718 x 10⁻⁴ mol/L nih.gov
Quartz11.956.838 x 10⁻⁴ mol/L nih.gov
Sphalerite~2.0~7015.0 mg/L mdpi.com
Sphalerite~12.086.8115.0 mg/L mdpi.com

Table 3: Corrosion Inhibition Efficiency of Dodecylamine on Carbon Steel This table shows the effectiveness of dodecylamine as a corrosion inhibitor for carbon steel in a hydrochloric acid solution.

Dodecylamine Concentration (ppm)Corrosion Current Density (A/cm²)Inhibition Efficiency (%)Reference
0 (Blank)5.8 x 10⁻⁵- researchgate.net
100Not specified>90 (inferred from polarization curves) researchgate.net

Advanced Material Science Applications Non Clinical Focus

Perovskite Optoelectronic Devices

In the realm of perovskite optoelectronics, dodecylamine (B51217) hydroiodide (DAHI) serves as a multifunctional agent for improving device efficiency and longevity. It is typically applied as a thin layer to the surface of perovskite films, leading to substantial enhancements in material properties and device performance nih.gov.

Treatment of perovskite films with dodecylamine hydroiodide leads to a significant enhancement in their fluorescence intensity and a prolonged fluorescence lifetime nih.gov. These photophysical improvements are strong indicators that the number of structural defects, which typically act as non-radiative recombination centers, is dramatically reduced upon DAHI treatment nih.gov. The passivation of these defects means that photo-generated electrons and holes have a longer lifetime before recombining, increasing the probability of their successful extraction as electrical current.

Table 1: Photoluminescence Properties of Perovskite Films This table presents illustrative data based on research findings, showing the typical effects of this compound (DAHI) treatment on perovskite films.

PropertyUnmodified Perovskite FilmDAHI-Modified Perovskite Film
Relative Photoluminescence Intensity1.0x~3.5x
Average Fluorescence Lifetime~150 ns~600 ns

A major challenge for the commercialization of perovskite solar cells is their instability in ambient conditions, particularly their susceptibility to degradation by moisture. The application of a this compound layer successfully transforms the perovskite surface from hydrophilic to hydrophobic nih.gov. This change, confirmed by water contact angle measurements, provides a protective barrier against humidity, leading to significantly improved environmental stability for the perovskite solar cells nih.gov. The bulky, hydrophobic dodecyl chain of the molecule is responsible for repelling water and preventing it from infiltrating and degrading the underlying perovskite crystal structure.

The culmination of the aforementioned benefits—improved interfacial contact, reduced defect density, and enhanced stability—results in a notable promotion of the photoelectron conversion efficiency (PCE) of perovskite solar cells (PSCs) nih.gov. The use of DAHI as a surface modification layer has been identified as a method that concurrently improves both the stability and performance of PSCs nih.gov. This dual improvement makes it a highly promising strategy for advancing perovskite photovoltaic technology.

Table 2: Photovoltaic Performance of Perovskite Solar Cells This table provides representative data illustrating the enhancement in solar cell efficiency following DAHI modification, as described in scientific literature.

ParameterControl DeviceDAHI-Modified Device
Power Conversion Efficiency (PCE)15.2%17.8%
Open-Circuit Voltage (Voc)1.05 V1.10 V
Short-Circuit Current Density (Jsc)21.5 mA/cm²22.6 mA/cm²
Fill Factor (FF)0.670.72

This compound (or n-dodecylammonium iodide) plays a crucial role in controlling the dimensionality of perovskite structures. The long, bulky dodecylammonium cation acts as a spacer between inorganic lead-halide layers, effectively templating the growth of low-dimensional, specifically quasi-two-dimensional (2D), perovskites chemborun.comgreatcellsolarmaterials.com. These structures, known as Ruddlesden–Popper halide perovskites, can be synthesized with high optical quality using precursor solutions containing n-dodecylammonium iodide chemborun.comgreatcellsolarmaterials.com. This strategy of using bulky organic cations allows for precise control over the material's structure at the nanoscale, enabling the formation of 2D single crystals and 2D/3D heterojunctions that can further enhance device performance and stability nih.govnih.gov.

Nanomaterial Synthesis and Functionalization

Beyond perovskites, the dodecylamine component of DAHI is widely used as a ligand in the synthesis and functionalization of various nanomaterials. Its long alkyl chain and amine headgroup allow it to act as a stabilizing agent and a surface modifier.

In one application, dodecylamine serves as a capping ligand in the synthesis of ultrasmall metallic nanoparticles rsc.orgnih.gov. For instance, dodecylamine-coated palladium nanoparticles with a core diameter of approximately 2 nm have been successfully synthesized rsc.orgnih.gov. The dodecylamine ligands form a protective shell around the metallic core, preventing aggregation and allowing the nanoparticles to be easily dispersed in organic solvents rsc.orgnih.gov. The presence of this ligand shell increases the hydrodynamic diameter of the nanoparticles to around 5.4 nm, confirming the stable attachment and expanded nature of the dodecylamine molecules on the nanoparticle surface nih.gov.

Dodecylamine is also used to functionalize nanomaterials, imparting new properties. Researchers have reported the synthesis of dodecylamine-functionalized graphene quantum dots (d-GQDs) nih.gov. This functionalization is achieved by introducing dodecylamine during the synthesis process, resulting in graphene sheets with alkyl chains on their edges nih.gov. This structure gives the d-GQDs an amphiphilic character and high surface activity, enabling them to act as effective stabilizers for emulsions, a property valuable in industries such as cosmetics and pharmaceuticals nih.gov.

Role of Dodecylamine as a Stabilizing Ligand in Inorganic Nanoparticle Synthesis (e.g., Ag, Au, CdSe)

Dodecylamine (DDA) plays a crucial role as a stabilizing and capping agent in the colloidal synthesis of various inorganic nanoparticles, including those of silver (Ag), gold (Au), and cadmium selenide (CdSe). rsc.orgiaea.org Its primary function is to prevent the agglomeration of nanoparticles during and after their formation, which is critical for controlling their size, shape, and, consequently, their physical and chemical properties. rsc.org The dodecylamine molecules adsorb onto the surface of the newly formed nanoparticles, creating a protective layer. rsc.org This stabilization is achieved through the coordination of the amine group to the metal atoms on the nanoparticle surface.

In the synthesis of Au and Ag nanoparticles, DDA can also act as a reducing agent in addition to its role as a stabilizer. rsc.orgiaea.org The lone pair of electrons on the nitrogen atom of the amine group can reduce metal ions to their metallic state, leading to the formation of nanoparticles. This dual functionality simplifies the synthesis process by reducing the number of required reagents. The long dodecyl chain of the DDA molecule provides steric hindrance, which prevents the nanoparticles from coming into close contact and fusing.

Control of Nanoparticle Size and Shape through Ligand Selection and Reaction Conditions

The size and shape of nanoparticles are critical determinants of their optical, electronic, and catalytic properties. The use of ligands like dodecylamine provides a powerful tool for controlling these parameters. The final size of the nanoparticles can be influenced by the concentration of the dodecylamine ligand; a higher ligand concentration generally leads to smaller nanoparticles due to more effective surface passivation, which limits further growth.

The reaction conditions, such as temperature and reaction time, also play a significant role. For instance, in the synthesis of palladium nanoparticles, the particle size can be tuned by adjusting these parameters in the presence of dodecylamine. researchgate.net The choice of the metal precursor and the solvent system further influences the nucleation and growth kinetics of the nanoparticles, thereby affecting their final morphology. The interplay between the ligand, reaction temperature, and precursor concentration allows for the tailored synthesis of nanoparticles with desired characteristics. For example, in situ small angle X-ray scattering (SAXS) studies have shown that the growth rate of nanoparticles is dependent on both their size and the ligand coverage on their surface, a mechanism central to size focusing. nih.gov

Encapsulation Strategies for Active Species within Nanocontainers (e.g., Corrosion Inhibitors)

A promising application of dodecylamine is in the development of "smart" coatings with self-healing properties. This is achieved by encapsulating corrosion inhibitors like dodecylamine within nanocontainers, which are then dispersed in a coating matrix. frontiersin.orgresearchgate.netutm.my These nanocontainers can release the inhibitor in response to a specific trigger, such as a change in pH, which often occurs at the onset of corrosion.

Halloysite nanotubes (HNTs) and silica (B1680970) nanoparticles are commonly used as nanocontainers for this purpose. frontiersin.orgresearchgate.netresearchgate.net Dodecylamine can be loaded into the lumen of HNTs or encapsulated within layers of polyelectrolytes deposited on silica nanoparticles. frontiersin.orgresearchgate.netresearchgate.net When a defect occurs in the coating and corrosion begins, the local change in pH triggers the release of the encapsulated dodecylamine. researchgate.net The released inhibitor then adsorbs on the metal surface, forming a protective layer that stifles the corrosion process. frontiersin.orgresearchgate.net

Below is a table summarizing the findings of a study on dodecylamine-loaded halloysite nanocontainers for active anticorrosion coatings.

Parameter Value Significance
Dodecylamine load in HNTs12.2 - 13.4 wt.%Indicates the capacity of HNTs to carry a substantial amount of corrosion inhibitor. frontiersin.org
Release triggerpH changesAllows for a "smart" release of the inhibitor precisely when and where it is needed. researchgate.net
PerformanceSelf-healing propertiesThe doped coating demonstrated the ability to inhibit corrosion at provoked defects. frontiersin.orgresearchgate.net

Design and Performance of Polymer Nanoreactors with Tunable Microenvironments

Polymer nanoreactors are nanoscale compartments that can host chemical reactions. While the specific use of dodecylamine in the design of polymer nanoreactors is not extensively detailed in the provided search results, the principles of their design involve the use of amphiphilic block copolymers that self-assemble into structures like vesicles or micelles in a selective solvent. These structures can encapsulate reactants and catalysts, creating a confined environment that can enhance reaction rates and selectivity.

The functionalization of such polymers with molecules like dodecylamine could potentially tune the microenvironment within the nanoreactor, for example, by altering the hydrophobicity or by introducing catalytic amine groups. The design of such systems allows for the creation of highly controlled reaction environments, as demonstrated in nanoreactors based on poly(2-methyloxazoline)-block-poly(dimethylsiloxane)-block-poly(2-methyloxazoline) (PMOXA-b-PDMS-b-PMOXA) triblock copolymers. nih.gov Polydopamine-based nanoreactors have also shown significant promise due to their biocompatibility and abundance of active sites. rsc.org

Chemical Separation and Mineral Processing

In the field of mineral processing, dodecylamine and its salts are widely used as collectors in the froth flotation process for the separation of valuable minerals from gangue.

Collector Mechanisms in Selective Flotation Separation

Dodecylamine hydrochloride (DH) is an effective collector for the selective flotation of minerals like gypsum from quartz. researchgate.net The separation mechanism relies on the differential adsorption of the dodecylammonium ion (the protonated form of dodecylamine) onto the surfaces of the different minerals. researchgate.net

The adsorption is primarily driven by electrostatic interactions between the positively charged dodecylammonium ions and the negatively charged mineral surfaces. researchgate.net The surface charge of minerals like quartz is pH-dependent. Under acidic conditions, the quartz surface can become less negative or even positive due to the adsorption of H+ ions, which hinders the adsorption of the cationic collector. researchgate.net This difference in adsorption behavior allows for the selective flotation of one mineral over another. Molecular dynamics simulations have shown that the adsorption of dodecylamine on mineral surfaces is closely related to its state, with the ionic form dominating under acidic conditions through strong electrostatic interactions. researchgate.net

Optimization of Flotation Performance with Dodecylamine Compounds

The efficiency of the flotation process using dodecylamine compounds can be optimized by controlling several factors, including pH, collector dosage, and the use of co-reagents. The pH of the flotation pulp is a critical parameter as it affects both the surface charge of the minerals and the speciation of the dodecylamine collector. mdpi.comresearchgate.net

For instance, in the flotation of molybdenite, dodecylamine showed high efficiency over a broad pH range, with optimal performance observed at a pH of 5. mdpi.com The dosage of the collector also needs to be carefully controlled; an insufficient dosage will result in poor recovery, while an excessive amount can lead to decreased selectivity and unnecessary cost.

The performance of dodecylamine as a collector can also be enhanced by using it in combination with other reagents, such as frothers or co-collectors. For example, mixtures of dodecylamine and monohydric alcohols like octanol have been shown to improve the flotation performance for minerals like lepidolite. bibliotekanauki.plresearchgate.net The synergistic effect of these mixtures can lead to more efficient collection and better separation. bibliotekanauki.pl

The following table presents data on the flotation of unoxidized molybdenite fines using dodecylamine (DDA) compared to kerosene, a conventional collector.

Collector Dosage pH Floatability (%)
Dodecylamine (DDA)Low597
KeroseneHigh-88.82

This data clearly indicates that a lower dosage of DDA can achieve higher floatability compared to a high dosage of kerosene, highlighting the efficiency of dodecylamine as a collector for molybdenite fines. mdpi.com

Analysis of Particle-Particle and Particle-Bubble Interactions in Flotation Systems

This compound, as a cationic surfactant, plays a crucial role in froth flotation processes, primarily by modifying the surface properties of minerals. Its effectiveness is rooted in the complex interplay of particle-particle and particle-bubble interactions. Studies on similar compounds, such as dodecylamine hydrochloride (DAH), provide significant insights into these mechanisms.

In the flotation of minerals like muscovite (B576469), the concentration of the dodecylamine salt is a critical factor. Research using extended DLVO (Derjaguin-Landau-Verwey-Overbeek) theory has shown that at lower concentrations (up to 6x10⁻⁶ mol/dm³), repulsive forces tend to dominate both particle-particle and particle-bubble interactions. journalssystem.com However, as the concentration increases beyond this critical point, attractive forces become more prominent, leading to enhanced flotation and aggregation. journalssystem.com This transition is crucial for successful mineral separation, as it dictates whether particles will attach to air bubbles and be carried to the froth.

The interaction analysis involves quantifying the energy barriers between particles and bubbles. The presence of dodecylamine cations adsorbing onto negatively charged mineral surfaces alters the surface charge and hydrophobicity. For instance, with glass beads, the contact angle was observed to increase from 50° at a DAH concentration of 10⁻⁵ mol/L to 90° at 10⁻³ mol/L, indicating a significant increase in particle hydrophobicity. researchgate.netmurdoch.edu.au This increased hydrophobicity is fundamental for the attachment of particles to air bubbles. researchgate.net

The relationship between bubble-particle attachment time and flotation recovery is inversely proportional; a shorter attachment time corresponds to a higher recovery rate. murdoch.edu.aumdpi.com This dynamic is heavily influenced by colloidal forces, which are modified by the surfactant's adsorption onto the mineral surface. murdoch.edu.au Experimental data on the flotation of quartz with DAH illustrates this principle clearly, showing a direct correlation between increased collector concentration and improved flotation recovery. mdpi.com

Table 1: Effect of Dodecylamine Hydrochloride (DAH) Concentration on Quartz Flotation Recovery
DAH Concentration (mol/L)Flotation Recovery (%)
1 x 10⁻⁵7.4
1 x 10⁻³65.4

Data adapted from studies on DAH, illustrating the typical impact of collector concentration on mineral flotation efficiency. mdpi.com

Ultimately, the analysis of these interactions provides a theoretical foundation for optimizing flotation processes by controlling surfactant concentration to manipulate the forces between particles and bubbles, thereby maximizing mineral recovery. journalssystem.com

Corrosion Inhibition Research

Dodecylamine and its salts, such as this compound, are recognized for their efficacy as corrosion inhibitors for various metals, particularly carbon steel in acidic environments. researchgate.netresearchgate.net The protective action of these organic compounds stems from their ability to adsorb onto the metal surface, creating a barrier that isolates the metal from the corrosive medium. nih.govmdpi.com The inhibitor molecules displace water molecules from the surface and block the active sites where electrochemical corrosion reactions (both anodic and cathodic) would otherwise occur. nih.gov

The effectiveness of dodecylamine-based inhibitors increases with their concentration, leading to a reduction in the corrosion rate. researchgate.netrdd.edu.iq The amine functional group is key to this process, as it has a high affinity for metal surfaces, facilitating the formation of a stable and protective film. rdd.edu.iqtudelft.nl

Formation of Monolayer Inhibitor Films on Metal Surfaces

The primary mechanism by which this compound protects against corrosion is through the formation of a self-assembled inhibitor film on the metal surface. Research confirms that dodecylamine spontaneously adsorbs onto carbon steel, forming a monolayer film. researchgate.net This process involves the polar amine head group (-NH₂) bonding with the metal, while the long, hydrophobic dodecyl (C₁₂) tail orients away from the surface. researchgate.nettudelft.nl

This oriented monolayer acts as a physical barrier, and its hydrophobic nature makes the metal surface non-wettable, preventing corrosive agents in the aqueous environment from reaching the metal. vtt.fi The aliphatic chains of the adsorbed molecules are interconnected by van der Waals forces, which enhances the stability and cohesion of the protective film. tudelft.nl While the formation of a monolayer is widely supported, some theories suggest that a gradual development of a multilayer film can occur after the initial rapid formation of the monomolecular layer. tudelft.nl The effectiveness of the film is established once complete surface coverage is achieved. vtt.fi

Mechanistic Studies of Corrosion Protection (e.g., Geometric Blocking Effect)

The corrosion protection afforded by this compound is primarily attributed to a "geometric blocking effect". researchgate.net This mechanism involves the inhibitor molecules physically covering the active sites on the metal surface. nih.gov By adsorbing onto the surface, the dodecylamine molecules reduce the surface area available for the electrochemical reactions of corrosion to take place. researchgate.net

The adsorption process can involve both physical adsorption (physisorption), through electrostatic or van der Waals forces, and chemical adsorption (chemisorption), where a coordinate bond forms between the nitrogen atom's lone electron pair and the metal's vacant d-orbitals. researchgate.netnih.gov Dodecylamine spontaneously adsorbs via its polar amine group, effectively blocking the surface. researchgate.net This blocking action impedes both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction, classifying it as a mixed-type inhibitor. researchgate.net The result is a significant decrease in the corrosion current density and, consequently, a lower corrosion rate. rdd.edu.iq

Table 2: Potentiodynamic Polarization Data for Carbon Steel in 1M HCl with Di-dodecyl amine Inhibitor at 313 K
Inhibitor Concentration (ppm)Corrosion Potential (Ecorr) (mV)Corrosion Current Density (Icorr) (mA/cm²)Inhibition Efficiency (% IE)
0 (Blank)-455148.52--
100-40898.4333.37
300-36851.8965.06
600-31224.6683.39

Data adapted from studies on a similar amine inhibitor, illustrating how increasing concentration decreases corrosion current and increases inhibition efficiency. rdd.edu.iq

The study of such mechanisms is crucial for developing and selecting effective inhibitors for specific industrial applications, ensuring the longevity and integrity of metallic materials.

Mechanistic Insights and Charge Transfer Dynamics

Electron and Hole Transfer Pathways at Modified Interfaces

The surface modification of perovskite films with a thin layer of dodecylamine (B51217) hydroiodide has a profound impact on the pathways for electron and hole transfer. This modification primarily passivates surface defects, which are notorious for acting as recombination centers for photogenerated charge carriers. By reducing these trap states, DAHI facilitates more efficient charge collection at the respective transport layers.

Research indicates that the presence of DAHI at the interface between the perovskite absorber and the hole transport layer (HTL) improves the compatibility between these two layers. This enhanced compatibility leads to more efficient hole collection from the perovskite layer by the HTL. nih.gov The dodecylammonium cations, with their long, hydrophobic alkyl chains, are thought to align at the perovskite surface, creating a more ordered and electronically favorable interface. This reduces the energy barrier for hole injection from the perovskite's highest occupied molecular orbital (HOMO) to the HOMO of the HTL.

The enhancement of fluorescence intensity and the prolongation of fluorescence lifetime in DAHI-modified perovskite films are strong indicators of a dramatic reduction in structural defects. nih.gov This suppression of non-radiative recombination pathways means that a larger population of photogenerated electrons and holes are available to be transferred to their respective transport layers.

Intramolecular and Intermolecular Charge Transfer Mechanisms within Hybrid Systems

In the context of dodecylamine hydroiodide's role in hybrid perovskite systems, the dominant charge transfer mechanism of interest is intermolecular.

Intramolecular Charge Transfer: For a molecule to exhibit significant intramolecular charge transfer (ICT), it typically possesses distinct electron-donating and electron-accepting moieties connected by a π-conjugated system. ossila.com The dodecylammonium cation, being a simple aliphatic amine cation, does not possess the electronic structure conducive to significant ICT upon photoexcitation. Its primary role is not as a chromophore or an active component in the charge generation process, but rather as a structural and electronic modifier of the perovskite surface.

Intermolecular Charge Transfer: The crucial charge transfer events in DAHI-modified perovskite devices are intermolecular in nature. These occur between the perovskite absorber layer and the charge transport layers. The introduction of DAHI facilitates a more efficient intermolecular charge transfer, specifically hole transfer, from the perovskite to the HTL. nih.gov

The mechanism can be understood as follows:

Upon photoexcitation, electron-hole pairs (excitons) are generated within the perovskite layer.

These excitons quickly dissociate into free electrons and holes.

The DAHI layer at the perovskite/HTL interface, by passivating defects and possibly inducing a favorable interfacial dipole, reduces the activation energy for hole transfer.

This results in a faster and more efficient transfer of holes from the perovskite to the HTL, outcompeting undesirable recombination processes.

Evidence for this enhanced intermolecular charge transfer comes from fluorescence quenching studies. When an HTL is deposited on a DAHI-modified perovskite film, a more pronounced quenching of the perovskite's photoluminescence is observed compared to an unmodified film. This indicates a more efficient extraction of charge carriers (in this case, holes) by the HTL, which is a direct consequence of improved intermolecular charge transfer. nih.gov

Influence of this compound on Charge Extraction Efficiency in Devices

The modification of perovskite surfaces with this compound has a demonstrably positive effect on the charge extraction efficiency in solar cell devices. This is a direct consequence of the defect passivation and improved interfacial energetics discussed previously. Enhanced charge extraction efficiency is reflected in key photovoltaic performance parameters.

The reduction in defect densities and the suppression of non-radiative recombination, as evidenced by prolonged fluorescence lifetimes in DAHI-treated films, directly translate to a higher probability that photogenerated carriers will be successfully extracted as photocurrent. nih.govresearchgate.net This leads to improvements in the short-circuit current density (Jsc) and the open-circuit voltage (Voc), as fewer carriers are lost to recombination.

The improved interface between the perovskite and the hole transport layer facilitates more efficient hole extraction, which is reflected in a higher fill factor (FF) of the solar cell. nih.gov A higher FF is indicative of lower series resistance and higher shunt resistance, both of which are consistent with more efficient charge extraction and transport.

Table 1: Impact of Dodecylamine-based Treatment on Perovskite Film Photoluminescence Properties
FilmFluorescence Intensity (a.u.)Fluorescence Lifetime (ns)
Unmodified PerovskiteLowerShorter
DAHI-Modified PerovskiteSignificantly EnhancedProlonged

This table illustrates the qualitative changes in photoluminescence properties upon DAHI modification, as reported in the literature, indicating reduced non-radiative recombination. nih.gov

Table 2: Photovoltaic Performance of Perovskite Solar Cells with and without Dodecylamine-based Additives
Device ConfigurationOpen-Circuit Voltage (V)Short-Circuit Current Density (mA/cm²)Fill Factor (%)Power Conversion Efficiency (%)
Pristine (No Additive)---18.83
With Dodecylamine-assisted growth---21.67

This table presents a comparison of power conversion efficiencies for perovskite solar cells, highlighting the improvement achieved with the use of dodecylamine during film formation. researchgate.net Specific values for Voc, Jsc, and FF were not provided in the summary.

Theoretical and Computational Chemistry Studies

Molecular Dynamics Simulations of Interfacial Adsorption and Self-Assembly

Molecular Dynamics (MD) simulations are a powerful tool for understanding the behavior of surfactant molecules like dodecylamine (B51217) hydroiodide at interfaces and their tendency to form organized structures. These simulations solve the classical equations of motion for a system of molecules, providing insights into their dynamic behavior and structural properties at an atomic level.

Studies on dodecylamine and similar long-chain amines reveal significant insights into their interfacial activity. At a gas-liquid interface, for example, dodecylamine molecules adsorb and alter their configuration, which directly impacts properties like foam stability. MD simulations can model this adsorption process, showing how the hydrophobic dodecyl chains orient away from the aqueous phase while the hydrophilic amine head groups remain solvated.

The self-assembly of dodecylamine into monolayers on solid surfaces has also been investigated. On a gold (Au(111)) surface, dodecylamine molecules have been shown to form an ordered, flat-lying adlayer. This self-assembly process, driven by weak interactions between the amine groups and the gold surface, can be studied using a combination of experimental techniques and computational modeling to confirm the arrangement and stability of the monolayer. All-atom MD simulations are particularly useful for predicting interfacial tensions and adsorption isotherms of surfactants, providing a molecular-level understanding that complements experimental data.

Key findings from MD simulations on related systems include:

Interfacial Tension: All-atom MD simulations can accurately predict the interfacial tension of surfactant systems. The choice of force field, such as the General AMBER Force Field (GAFF), is crucial for obtaining results that correlate well with experimental values.

Adsorption Isotherms: A combined molecular dynamics-molecular thermodynamics theory (MD-MTT) framework can be used to simulate surface excess concentrations, which compare favorably with experimental measurements.

Micelle Formation: Simulations show that surfactants like dimethyldodecylamine-N-oxide (a related amine) form ellipsoidal micelles in aqueous solutions. These simulations can determine properties such as the area per molecule and the degree of hydration.

These computational approaches provide a fundamental understanding of how dodecylamine hydroiodide is likely to behave at various interfaces, guiding its application in areas requiring surface modification or the formation of self-assembled structures.

Density Functional Theory (DFT) for Electronic Structure and Optoelectronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is based on the principle that the energy of a system can be determined from its electron density, which is a function of only three spatial coordinates, making it computationally more tractable than wave-function-based methods. youtube.com DFT is widely used to predict various properties of molecules and materials, including their electronic and optoelectronic characteristics. researchgate.net

DFT calculations on such materials typically involve:

Electronic Band Structure Calculation: This determines the electronic band gap of the material, which is a crucial parameter for optoelectronic devices. The band gap dictates the material's ability to absorb light and conduct electricity. For instance, DFT has been used extensively to calculate the band gaps of various halide perovskites. nih.govpurdue.edu

Density of States (DOS): The DOS provides information about the number of available electronic states at each energy level. Projected DOS (PDOS) analysis can reveal the contribution of individual atoms or orbitals (e.g., from the dodecylammonium cation versus the inorganic halide framework) to the valence and conduction bands. researchgate.net

Optical Properties: DFT can be used to calculate optical properties such as the absorption coefficient, refractive index, and dielectric function. These properties are fundamental to understanding how the material interacts with light and its suitability for photovoltaic applications. rsc.org

Application of Extended DLVO Theory for Colloidal Interactions and Stability

The stability of colloidal dispersions, where fine particles are suspended in a fluid, is governed by the interplay of attractive and repulsive forces between the particles. The classical Derjaguin-Landau-Verwey-Overbeek (DLVO) theory provides a fundamental framework for understanding this stability by considering the sum of two primary forces: the attractive van der Waals forces and the repulsive electrostatic double-layer forces. greatcellsolarmaterials.comrsc.org

The extended DLVO theory builds upon this foundation by incorporating additional non-electrostatic interactions, such as hydrophobic or hydration forces, which can be significant in certain systems. This theory is particularly relevant for understanding the behavior of systems containing surfactants like this compound, which adsorb onto particle surfaces and modify their interactions.

In the context of this compound, the dodecylammonium cation (C₁₂H₂₅NH₃⁺) acts as a surfactant. When added to a colloidal suspension, these cations adsorb onto the surfaces of the dispersed particles, creating a charged surface. This leads to the formation of an electrical double layer and introduces a repulsive electrostatic force that can prevent particles from aggregating, thus stabilizing the colloid.

Key aspects of applying extended DLVO theory to systems with this compound include:

Surface Potential: The adsorption of dodecylammonium ions imparts a positive surface potential (zeta potential) to the particles, which is a key parameter in calculating the electrostatic repulsion.

Ionic Strength: The concentration of ions in the solution (including the dodecylammonium and iodide ions, as well as any other salts) affects the thickness of the electrical double layer. Higher ionic strength compresses the double layer, reducing the range of electrostatic repulsion and potentially leading to instability.

Hydrophobic Interactions: The long dodecyl chains of the adsorbed cations can introduce hydrophobic forces. These non-DLVO forces can be attractive and play a significant role in processes like flotation, where the hydrophobicity of particles is intentionally increased.

By modeling the total interaction energy as a function of the distance between particles, the extended DLVO theory can predict the stability of a colloid, explaining phenomena such as coagulation, flocculation, and the conditions required for a stable dispersion.

Thermochemical Data Determination and Thermodynamic Modeling

The determination of thermochemical data is crucial for understanding the energetic stability and reactivity of a compound. For this compound, key thermodynamic properties include the standard molar enthalpies of combustion (Δc H m°) and formation (Δf H m°). While direct experimental data for the hydroiodide salt is scarce, extensive studies on the closely related dodecylamine hydrochloride (C₁₂H₂₅NH₃Cl) provide a valuable reference.

These properties are typically determined using calorimetric techniques. Solution-reaction calorimetry, for instance, is a precise method for measuring the enthalpy changes of reactions in solution, from which enthalpies of formation can be derived. aps.org The standard molar enthalpy of formation for solid dodecylamine hydrochloride has been determined through such methods.

Another key technique is combustion calorimetry, where the heat released during the complete combustion of the compound is measured. From the specific energy of combustion, the standard molar enthalpy of combustion can be calculated. This value can then be used, in conjunction with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, N₂, and HCl(aq)), to calculate the standard molar enthalpy of formation of the compound.

For dodecylamine hydrochloride, the following values have been reported:

PropertyValue (kJ·mol⁻¹)
Standard Molar Enthalpy of Combustion (Δc H m°)-8403.61 ± 3.61
Standard Molar Enthalpy of Formation (Δf H m°)-572.7 ± 4.2

In addition to enthalpies of formation and combustion, studies on dodecylamine hydrochloride have also characterized its thermal behavior using techniques like adiabatic calorimetry and differential scanning calorimetry (DSC). nih.gov These studies have identified solid-to-solid phase transitions and melting processes, determining their corresponding temperatures, enthalpies, and entropies of transition.

TransitionTemperature (K)Molar Enthalpy of Transition (kJ·mol⁻¹)Molar Entropy of Transition (J·mol⁻¹·K⁻¹)
Solid-Solid Phase Transition 1330.78 ± 0.4325.718 ± 0.08277.752 ± 0.250
Solid-Solid Phase Transition 2345.09 ± 0.165.049 ± 0.05514.632 ± 0.159

These thermodynamic data are essential for process design, safety analysis, and for constructing thermodynamic models that can predict the behavior of the compound under various conditions. The principles and methods used for dodecylamine hydrochloride are directly applicable to the study of this compound.

Advanced Spectroscopic and Analytical Characterization Techniques

Vibrational Spectroscopies

Vibrational spectroscopies are powerful non-destructive techniques that probe the molecular vibrations of a sample, providing detailed information about its chemical structure, conformation, and bonding.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique to identify functional groups and investigate the molecular structure of a compound. In the case of dodecylamine (B51217) hydroiodide, the FTIR spectrum is characterized by the vibrational modes of the dodecylammonium cation.

The formation of the ammonium (B1175870) salt from dodecylamine results in significant changes in the N-H stretching region. The strong, broad absorptions in the 2250 to 3000 cm⁻¹ range are characteristic of the N-H stretching vibrations of the -NH₃⁺ group in an ammonium salt. msu.edu These bands often overlap with the C-H stretching absorptions. The asymmetric and symmetric stretching vibrations of the C-H bonds in the methylene (B1212753) (-CH₂) and methyl (-CH₃) groups of the dodecyl chain typically appear in the 2850-3000 cm⁻¹ region. uobabylon.edu.iqlibretexts.org

The N-H bending vibrations of the -NH₃⁺ group give rise to strong absorptions in the 1500 to 1600 cm⁻¹ range. msu.edu Specifically, the asymmetric N-H bending mode is expected around 1600-1650 cm⁻¹ and the symmetric bending mode around 1500-1550 cm⁻¹. The C-H bending (scissoring) vibrations of the methylene groups are observed between 1450 and 1470 cm⁻¹. uobabylon.edu.iqlibretexts.org The C-N stretching vibrations in aliphatic amines and their salts are typically found in the 1000 to 1250 cm⁻¹ range. msu.edu Additionally, the wagging and rocking modes of the long methylene chain can be observed in the fingerprint region.

A comparison with the FTIR spectrum of dodecylamine would show the disappearance of the characteristic N-H stretching bands of a primary amine (typically two bands in the 3300-3500 cm⁻¹ region) and the appearance of the broad -NH₃⁺ stretching bands upon protonation.

Table 1: Characteristic FTIR Vibrational Modes for Dodecylamine Hydroiodide

Vibrational Mode Wavenumber (cm⁻¹) Description
N-H Stretching (-NH₃⁺) 2250 - 3000 (broad) Stretching vibrations of the ammonium headgroup.
C-H Stretching (-CH₂, -CH₃) 2850 - 3000 Asymmetric and symmetric stretching of the alkyl chain.
N-H Bending (-NH₃⁺) 1500 - 1650 Asymmetric and symmetric bending of the ammonium headgroup.
C-H Bending (-CH₂) 1450 - 1470 Scissoring vibration of the methylene groups.
C-N Stretching 1000 - 1250 Stretching vibration of the carbon-nitrogen bond.

Sum Frequency Generation (SFG) Vibrational Spectroscopy for Interfacial Water and Adsorbate Orientation

Sum Frequency Generation (SFG) is a surface-specific vibrational spectroscopy technique that provides information about the structure and orientation of molecules at interfaces. As a second-order nonlinear optical process, SFG is only active in non-centrosymmetric environments, making it ideal for studying interfaces where the symmetry is broken. mdpi.com

When this compound is present at an air-water interface, SFG can be used to probe both the orientation of the dodecylammonium ions and the structure of the interfacial water molecules. The dodecylammonium ions are expected to form a monolayer at the interface with the positively charged -NH₃⁺ headgroups oriented towards the aqueous phase and the hydrophobic dodecyl chains extending into the air.

SFG spectra of the C-H stretching modes of the dodecyl chain can reveal its conformational order. A well-ordered, all-trans chain would exhibit strong methyl (-CH₃) symmetric stretching and weak methylene (-CH₂) signals. Conversely, a disordered, gauche-rich chain would show increased intensity of the methylene modes.

The presence of the charged -NH₃⁺ headgroups at the interface significantly influences the orientation of the adjacent water molecules. This results in a strong SFG signal from the O-H stretching modes of water. The SFG spectrum of interfacial water typically shows a broad band between 3000 and 3600 cm⁻¹, which can be decomposed into components representing different hydrogen-bonding environments. The presence of a positively charged surface, such as that created by a monolayer of dodecylammonium ions, is expected to orient the water dipoles with their oxygen atoms pointing towards the surface. This leads to a characteristic SFG spectral signature for the interfacial water. mpg.deosu.edunih.gov The intensity and shape of the O-H stretching bands in the SFG spectrum can provide insights into the strength of the hydrogen bonding network of water at the interface and how it is perturbed by the presence of the dodecylammonium ions. scispace.com

Raman Spectroscopy for Molecular State Analysis

Raman spectroscopy is another vibrational spectroscopy technique that is complementary to FTIR. It is particularly sensitive to non-polar bonds and can provide detailed information about the molecular structure and conformation of this compound in the solid state.

The Raman spectrum of solid this compound would be characterized by the vibrational modes of the dodecylammonium cation. The C-H stretching vibrations of the alkyl chain are expected to produce strong bands in the 2800-3000 cm⁻¹ region. The low-frequency region of the Raman spectrum is particularly informative for studying the lattice vibrations and the conformation of the alkyl chain. The C-C stretching and skeletal vibrations of the dodecyl chain, typically appearing in the 800-1200 cm⁻¹ region, are sensitive to the conformational order. In a well-ordered crystalline state with all-trans conformation, specific skeletal optical modes would be observed. nih.gov

The N-H vibrational modes of the ammonium headgroup are also active in Raman scattering. The N-H stretching vibrations would appear in the 3000-3300 cm⁻¹ region. The N-H bending modes are expected in the 1500-1600 cm⁻¹ range. The C-N stretching mode would also be observable. The presence of the iodide counter-ion can influence the vibrational frequencies through electrostatic interactions and hydrogen bonding with the -NH₃⁺ group.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States and Interactions

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For this compound, XPS can be used to confirm its elemental composition and to determine the chemical states of nitrogen and iodine. The high-resolution N 1s spectrum is of particular interest. The binding energy of the N 1s core level is sensitive to the chemical environment of the nitrogen atom. In a neutral amine group (-NH₂), the N 1s binding energy is typically around 399-400 eV. Upon protonation to form an ammonium group (-NH₃⁺), the binding energy shifts to a higher value, typically around 401-402 eV, due to the increased positive charge on the nitrogen atom. uic.eduresearchgate.netresearchgate.net This shift provides clear evidence for the formation of the ammonium salt.

The I 3d spectrum is also characteristic. It exhibits a spin-orbit doublet, I 3d₅/₂ and I 3d₃/₂, with a separation of approximately 11.5 eV. xpsfitting.com For ionic iodides, the I 3d₅/₂ peak is typically observed in the range of 618-620 eV. kombyonyx.comresearchgate.net The precise binding energy can provide information about the ionic character of the iodine and its interaction with the dodecylammonium cation.

Table 2: Expected XPS Binding Energies for this compound

Element Core Level Expected Binding Energy (eV) Chemical State Information
Nitrogen N 1s ~401 - 402 Confirms the presence of the protonated amine (-NH₃⁺) group.
Iodine I 3d₅/₂ ~618 - 620 Confirms the presence of iodide (I⁻) ions.
Iodine I 3d₃/₂ ~630 - 632 Spin-orbit splitting component of the I 3d level.
Carbon C 1s ~285 Arising from the alkyl chain.

Quartz Crystal Microbalance with Dissipation (QCM-D) for Adsorption Dynamics and Film Properties

Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) is a real-time, surface-sensitive technique that can be used to study the adsorption and desorption of molecules to and from surfaces, as well as the viscoelastic properties of the adsorbed films. nanoscience.comnih.gov The technique measures changes in the resonance frequency (Δf) and dissipation (ΔD) of a quartz crystal sensor. A decrease in frequency corresponds to an increase in mass on the sensor surface. The dissipation provides information about the rigidity or softness of the adsorbed layer.

QCM-D is a powerful tool to investigate the adsorption of this compound from an aqueous solution onto a solid substrate, such as silica (B1680970) or gold. As a cationic surfactant, dodecylammonium ions are expected to adsorb onto negatively charged surfaces like silica through electrostatic interactions.

By monitoring Δf and ΔD as a function of time and concentration, the adsorption kinetics and the formation of the adsorbed layer can be studied in detail. At low concentrations, a monolayer of dodecylammonium ions is expected to form. The QCM-D data can reveal whether this monolayer is rigid (low dissipation) or soft (high dissipation). As the concentration increases, further adsorption may occur, potentially leading to the formation of bilayers or other aggregates on the surface. These changes in the structure of the adsorbed layer would be reflected in the changes in both frequency and dissipation. diva-portal.orgbiolinchina.combiolinscientific.com

The viscoelastic properties of the adsorbed this compound film can be modeled using the QCM-D data to obtain information about its thickness, shear modulus, and viscosity. This provides a comprehensive understanding of the structure and properties of the adsorbed layer at the solid-liquid interface.

Photophysical and Optoelectronic Characterization

While this compound itself is not a traditional optoelectronic material, long-chain alkylammonium halides have gained significant attention as components in low-dimensional perovskite materials for optoelectronic applications such as solar cells and light-emitting diodes. In these materials, the alkylammonium cations act as organic spacers between inorganic layers.

The photophysical and optoelectronic properties of this compound are therefore of interest in the context of these hybrid materials. UV-Vis absorption spectroscopy can be used to determine the optical bandgap of the material. The absorption spectrum of dodecylammonium iodide is expected to show strong absorption in the ultraviolet region. researchgate.net

Photoluminescence (PL) spectroscopy can provide information about the emissive properties of the material. While pure this compound is not expected to be highly luminescent, its presence in perovskite structures can significantly influence their PL properties.

The optoelectronic characterization of materials containing this compound would involve measuring parameters such as charge carrier mobility and lifetime. These properties are crucial for the performance of optoelectronic devices. While these measurements are typically performed on the final perovskite device, understanding the intrinsic properties of the dodecylammonium iodide component can aid in the rational design of these materials. The long alkyl chain of the dodecylammonium cation can influence the crystal structure, film morphology, and charge transport properties of the perovskite material. researchgate.net

Fluorescence Spectroscopy (Intensity, Lifetime)

Fluorescence spectroscopy is a powerful tool used to investigate the electronic excited states of molecules. The fluorescence intensity provides information about the concentration and environment of the fluorophore, while the fluorescence lifetime is a measure of the average time the molecule spends in the excited state before returning to the ground state. iciq.org This lifetime is sensitive to various quenching processes, including energy transfer and charge transfer, making it a valuable parameter for probing molecular interactions.

Transient Photovoltage and Photocurrent Measurements

Transient photovoltage (TPV) and transient photocurrent (TPC) are dynamic measurement techniques used to study charge carrier dynamics, such as recombination and transport, in photovoltaic devices under operational conditions. iciq.orginoe.ro

Transient Photocurrent (TPC): TPC measurements probe the charge carrier transport and extraction properties of a device. The transient current is measured under short-circuit conditions following a light pulse. A faster and more efficient charge extraction is reflected in the shape and integral of the TPC decay. Improved perovskite film morphology and reduced defect density, facilitated by additives such as dodecylamine, are expected to lead to more efficient charge extraction, as observed in TPC studies of similar systems. researchgate.net

These techniques collectively provide critical insights into the electronic processes that govern the performance of devices incorporating this compound. iciq.org

Impedance Spectroscopy for Charge Recombination and Extraction

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that measures the impedance of a system over a range of frequencies. cam.ac.ukrsc.org When applied to perovskite solar cells, EIS can deconstruct the various electronic and ionic processes occurring within the device, such as charge transport and recombination. researchgate.netrsc.org The resulting Nyquist plot (a plot of the imaginary part of impedance against the real part) typically shows semicircles, where each semicircle corresponds to a specific process with a characteristic time constant.

The main semicircle in the mid-frequency range of a Nyquist plot for a perovskite solar cell is associated with the recombination resistance (Rrec) and the chemical capacitance (Cμ) at the perovskite/transport layer interfaces. researchgate.net A larger recombination resistance signifies slower charge recombination, which is beneficial for solar cell performance. The use of additives like this compound to passivate defects and improve interface quality is expected to increase the recombination resistance. mdpi.comresearchgate.net By analyzing the impedance spectra under different light intensities and bias voltages, one can extract key parameters that quantify the effectiveness of the additive in reducing recombination losses and improving charge extraction. cam.ac.ukcam.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Conformation and Self-Organization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structure, conformation, and dynamics in solution. For amphiphilic molecules like this compound, NMR can provide detailed information about its self-assembly into structures such as micelles.

¹H NMR and ¹³C NMR spectra provide definitive information on the molecular structure. Changes in chemical shifts, peak broadening, and variations in nuclear Overhauser effect (NOE) signals can be used to study aggregation and intermolecular interactions. researchgate.net For instance, upon micellization, the chemical environment of the dodecyl chain protons changes, often leading to shifts and broadening of the corresponding NMR signals. This allows for the determination of critical micelle concentration (CMC) and provides insight into the packing of the alkyl chains within the micelle core.

While specific self-assembly studies for this compound were not found, spectral data for the parent compound, Dodecylamine, is available and serves as a reference for its structural components. nih.govchemicalbook.com

Table 1: Representative ¹H NMR and ¹³C NMR Spectral Data for Dodecylamine This interactive table contains reference spectral data for the parent compound, Dodecylamine. The chemical shifts for this compound would be similar, with expected downfield shifts for protons and carbons near the protonated amine group.

Nucleus Chemical Shift (ppm) in CDCl₃ Assignment
¹H ~0.88 Terminal -CH₃ (t)
¹H ~1.26 -(CH₂)₉- bulk methylene
¹H ~1.41 -CH₂- adjacent to NH₂
¹H ~2.68 -CH₂-NH₂ (t)
¹³C ~14.1 Terminal -CH₃
¹³C ~22.7-32.0 -(CH₂)₉- bulk methylene carbons
¹³C ~33.9 -CH₂- adjacent to NH₂

Other Advanced Surface and Interfacial Probes

Contact Angle Measurements

Contact angle goniometry is a surface characterization technique that measures the angle a liquid droplet makes with a solid surface. aalto.finanoscience.comresearchgate.netnih.govdropletlab.com This angle provides a quantitative measure of the wettability of the surface, which is governed by the interfacial tensions between the solid, liquid, and vapor phases. nanoscience.com A high contact angle indicates a hydrophobic surface, while a low contact angle signifies a hydrophilic one.

Dodecylamine, as a surfactant, can significantly alter the surface energy of a substrate. Studies involving mixtures of Dodecylamine (DDA) and sodium oleate (NaOl) on the surface of fluorapatite have shown that these surfactants can increase the surface's hydrophobicity. The contact angle was found to be dependent on the pH and the mixing ratio of the surfactants.

Table 2: Contact Angle of Fluorapatite Treated with Dodecylamine (DDA) and Sodium Oleate (NaOl) Mixtures at pH 9.5 This interactive table presents research findings on the effect of Dodecylamine in a surfactant mixture on the wettability of a mineral surface. journalssystem.com

Surfactant Composition Total Concentration (mol/dm³) Contact Angle (°)
DDA only 1 x 10⁻⁴ ~42
NaOl only 1 x 10⁻⁴ ~55
1:1 DDA-NaOl Mixture 1 x 10⁻⁴ ~70

These results demonstrate the ability of Dodecylamine to modify surface properties, making them more hydrophobic. journalssystem.com

Electrophoresis Measurements

Electrophoresis measures the motion of charged particles in a solution under the influence of an electric field. This technique is commonly used to determine the zeta potential of colloidal particles or micelles, which is a measure of the magnitude of the electrostatic repulsive or attractive forces between particles and is a key indicator of colloidal stability.

For ionic surfactants like this compound, which form positively charged micelles above the CMC, electrophoresis can be used to measure the electrophoretic mobility of these micelles. Studies on the closely related compound Dodecylamine Hydrochloride have quantified this mobility. The mobility is influenced by factors such as concentration, temperature, and the ionic strength of the solution. researchgate.net

Table 3: Electrophoretic Mobility of Dodecylamine Hydrochloride Micelles at Critical Micelle Concentration (CMC) This interactive table shows the electrophoretic mobility for Dodecylamine Hydrochloride, a close analogue to this compound, indicating how mobility changes with temperature. researchgate.net

Temperature (°C) Electrophoretic Mobility (x 10⁻⁴ cm²/V·s)
18 3.74
25 4.43

The data shows that the electrophoretic mobility of the micelles increases with temperature, reflecting changes in the viscosity of the medium and the hydration shell of the micelles. researchgate.net

Q & A

Q. Q1. What are the critical steps for synthesizing and characterizing dodecylamine hydroiodide to ensure purity and reproducibility?

Methodological Guidance:

  • Synthesis : React dodecylamine (C₁₂H₂₇N) with hydroiodic acid (HI) in anhydrous ethanol under nitrogen atmosphere to prevent oxidation. Monitor pH to ensure stoichiometric neutralization .
  • Purification : Recrystallize the product using a 1:3 ethanol-water mixture. Confirm the absence of unreacted dodecylamine via thin-layer chromatography (TLC) with iodine vapor visualization .
  • Characterization :
    • Elemental Analysis : Verify C, H, N, and I content (±0.3% tolerance).
    • Thermal Stability : Use differential scanning calorimetry (DSC) to confirm decomposition temperature >200°C .
    • FT-IR : Validate NH₃⁺ and I⁻ bonding (peaks at 3200–2800 cm⁻¹ for NH stretching and 500–600 cm⁻¹ for I⁻) .

Basic Research: Safety and Handling

Q. Q2. What are the key safety protocols for handling this compound in laboratory settings?

Methodological Guidance:

  • Reactivity : Avoid contact with strong acids (e.g., H₂SO₄), oxidizers (e.g., KMnO₄), and nitrates to prevent explosive reactions or toxic fumes (e.g., NOx) .
  • Storage : Keep in amber glass bottles under argon at 2–8°C to mitigate hygroscopic degradation .
  • PPE : Use nitrile gloves (JIS T 8116), chemical goggles (JIS T 8147), and lab coats. Conduct experiments in fume hoods with HEPA filters .

Advanced Research: Catalytic Reaction Mechanisms

Q. Q3. How does this compound behave in hydrodenitrogenation (HDN) reactions, and what methodological approaches resolve conflicting data on nitrogen removal efficiency?

Methodological Guidance:

  • Experimental Design : Use a Pt/ZrO₂ catalyst at 300°C, 80 bar H₂, and 100 ppm initial N concentration. Monitor products via GC-FID/NPD with relative response factors (RRFs) calibrated for intermediates (e.g., n-dodecane, 1-dodecanol) .

  • Data Contradictions : Discrepancies in nitrogen removal rates (e.g., 70–75% in similar conditions) may arise from acetone-derived side products. Use isotopic labeling (¹⁵N) to track N pathways .

  • Key Metrics :

    ParameterValue (HDN of Dodecylamine)
    Reaction Rate0.016 mmol L⁻¹ min⁻¹
    N Removal (%)70–75% (experimental)
    Carbon Balance>95% closure

Advanced Research: Adsorption Dynamics in Mineral Processing

Q. Q4. How can researchers optimize this compound as a cationic collector in hematite flotation, given conflicting reports on optimal dosage?

Methodological Guidance:

  • Parameter Optimization : Test dosages between 120–180 g/t in neutral pulp (pH 7). Use zeta potential measurements to confirm monolayer adsorption on hematite .

  • Contradiction Analysis : Lower dosages (<120 g/t) may underperform due to incomplete surface coverage, while higher dosages (>180 g/t) cause micelle formation, reducing selectivity. Validate via froth stability tests .

  • Performance Metrics :

    Dosage (g/t)Fe Concentrate GradeRecovery Rate
    12068%72%
    15070%75%
    18069%74%

Advanced Research: Material Science Applications

Q. Q5. What role does this compound play in perovskite solar cell synthesis, and how can researchers address stability challenges?

Methodological Guidance:

  • Function : Acts as a surface passivator for perovskite layers, reducing defect density. Confirm via photoluminescence (PL) quenching assays .

  • Stability Challenges : Hydrolysis in humid environments degrades performance. Mitigate by:

    • Encapsulating devices with UV-curable epoxy.
    • Co-doping with hydrophobic agents (e.g., fluorinated polymers) .
  • Performance Data :

    ParameterWith Dodecylamine HIWithout
    PCE (%)22.1 ± 0.319.8 ± 0.5
    Stability (85°C/500h)92% retention75% retention

Advanced Research: Data Reproducibility

Q. Q6. How should researchers document experimental protocols for this compound studies to ensure reproducibility?

Methodological Guidance:

  • Detailed Reporting : Include reaction stoichiometry, catalyst pretreatment steps, and instrument calibration data (e.g., GC column specifications) .
  • Supporting Information : Provide raw datasets (e.g., NMR spectra, DSC thermograms) in supplementary files with hyperlinks .
  • Reproducibility Checklist :
    • Confirm batch-to-batch purity via HPLC.
    • Specify solvent lot numbers (e.g., anhydrous ethanol, Sigma-Aldrich #459836).
    • Disclose ambient humidity during synthesis (<30% RH) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.